(4-Bromo-1h-indol-1-yl)acetic acid

CRTh2/DP2 Antagonism Medicinal Chemistry SAR Allergic Inflammation

(4-Bromo-1H-indol-1-yl)acetic acid (CAS 1253926-06-5) is a synthetic indole-1-acetic acid derivative featuring a bromine atom at the 4-position of the indole ring. This compound, with molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol, is available from specialty chemical suppliers at purities typically ≥95% and is utilized as a versatile small-molecule scaffold in medicinal chemistry.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 1253926-06-5
Cat. No. B1377230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1h-indol-1-yl)acetic acid
CAS1253926-06-5
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(=O)O)C(=C1)Br
InChIInChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
InChIKeyNASXPAJVXYXFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Bromo-1H-indol-1-yl)acetic acid (CAS 1253926-06-5) – Differentiated Indole Building Block


(4-Bromo-1H-indol-1-yl)acetic acid (CAS 1253926-06-5) is a synthetic indole-1-acetic acid derivative featuring a bromine atom at the 4-position of the indole ring . This compound, with molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol, is available from specialty chemical suppliers at purities typically ≥95% and is utilized as a versatile small-molecule scaffold in medicinal chemistry . The N-alkylated acetic acid moiety distinguishes it from the naturally occurring auxin indole-3-acetic acid (IAA), offering a distinct spatial and electronic profile for target engagement .

Why Unsubstituted or 3-Substituted Indole Acetic Acids Cannot Replace the 4-Bromo-1-yl Scaffold


Simple substitution of (4-Bromo-1H-indol-1-yl)acetic acid with unsubstituted indole-1-acetic acid or common indole-3-acetic acid (IAA) analogs is scientifically unsound for key discovery programs. The switch from the 3-acetic acid chain (natural auxin) to the 1-acetic acid chain fundamentally alters receptor binding geometry, while the specific electron-withdrawing bromine at the 4-position profoundly modulates both the indole ring's electronic density and the pKa of the acetic acid moiety . In CRTh2 antagonist programs, the 4-position on the indole-1-acetic acid core is a critical vector for balancing target potency against off-target liabilities such as aldose reductase (ALR) and CYP2C9 inhibition, as demonstrated in the clinical candidate AZD1981 campaign [1]. A 4-bromo substituent offers a distinct balance of lipophilicity (LogD contribution) and steric bulk relative to chloro or fluoro congeners, making it an essential comparator in lead optimization SAR exploration.

Quantitative Differentiation of (4-Bromo-1H-indol-1-yl)acetic acid Against Close Analogs


CRTh2 Binding Potency SAR: 4-Bromo as a Key Comparator in Indole-1-acetic Acid Lead Optimization

In the seminal CRTh2 antagonist program that culminated in AZD1981, systematic SAR at the indole 4-position was conducted on the indole-1-acetic acid scaffold [1]. While the 4-bromo compound itself was not the final clinical candidate, the study's Table 2 quantifies the substantial impact of 4-substituents on multiple critical parameters: CRTh2 binding IC50, human aldose reductase (hALR1/2) IC50, rat hepatocyte clearance, and LogD7.4 [1]. Substitution at the 4-position with Cl, Me, CN, or SO2Me drove CRTh2 IC50 values ranging from single-digit nanomolar to >200 nM, demonstrating that this vector is essential for tuning potency and selectivity [1]. An investigator utilizing (4-Bromo-1H-indol-1-yl)acetic acid as a late-stage diversification handle can directly benchmark against the published 4-chloro and 4-methyl series [1].

CRTh2/DP2 Antagonism Medicinal Chemistry SAR Allergic Inflammation

Off-Target Selectivity Profiling: ALR1/ALR2 Selectivity Window at the 4-Position

The AstraZeneca CRTh2 program identified human aldose reductase (hALR1) and aldehyde reductase (hALR2) as key off-target liabilities of indole-1-acetic acids [1]. Substituent modulation at the indole 4-position directly impacted the selectivity window between CRTh2 potency and ALR inhibition. For example, the 4-chloro analog exhibited hALR2 IC50 of 178 nM and hALR1 IC50 of >7943 nM, while the 4-SO2Me analog showed hALR2 IC50 of 45 nM [1]. This demonstrates that the 4-substituent can shift the ALR selectivity window by orders of magnitude [1]. Procuring (4-Bromo-1H-indol-1-yl)acetic acid allows researchers to experimentally determine whether the larger bromine atom (van der Waals radius 1.85 Å vs. Cl 1.75 Å, F 1.47 Å) further improves selectivity over these reductases [2].

Aldose Reductase Selectivity Off-Target Liability Drug Safety

Physicochemical and Lipophilicity Differentiation: LogD7.4 Contribution of 4-Halogen Substituents

Lipophilicity, measured as LogD7.4, is a critical parameter influencing metabolic stability, CYP inhibition, and overall drug-likeness of indole-1-acetic acid series [1]. The published SAR table reveals that the 4-substituent directly sets the LogD7.4 value: the unsubstituted parent and 4-Cl analog exhibit LogD7.4 of approximately 2.0-2.5, while the introduction of polar substituents like 4-SO2Me or 4-MeSO2NH reduces LogD7.4 to near 0 [1]. The 4-bromo substituent, with its unique combination of electron-withdrawing inductive effect (-I) and polarizable electron-donating resonance (+M), is predicted to deliver a LogD7.4 intermediate between the 4-Cl and 4-I analogs, providing a tunable lipophilicity handle [2]. This predicts a measurable half-life difference in rat hepatocyte and human microsomal intrinsic clearance assays compared to the 4-chloro series [1].

Lipophilicity ADME Optimization Physicochemical Properties

Synthetic Utility: 4-Bromo as a Cross-Coupling Handle vs. 4-Chloro in Palladium-Catalyzed Reactions

The 4-bromo substituent on the indole ring is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to 4-chloro or 4-fluoro analogs [1]. In Suzuki-Miyaura couplings, the C-Br bond (bond dissociation energy ~84 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~95 kcal/mol), allowing for milder reaction conditions and higher yields [1]. Additionally, the 4-bromoindole can undergo selective Buchwald-Hartwig amination or Ullmann-type couplings, enabling diversification to 4-amino or 4-aryl indole-1-acetic acids that are not easily accessible from other 4-halo congeners [2]. The nitrile derivative 4-CN-5-Cl-indole-1-acetic acid, reported as a potent CRTh2 antagonist (IC50 = 1.8 nM), exemplifies the value of a diversified 4-position; the 4-bromo compound serves as a direct precursor to such analogs via palladium-catalyzed cyanation [3].

Suzuki Coupling Late-Stage Functionalization Building Block Versatility

Validated Applications for (4-Bromo-1H-indol-1-yl)acetic acid in Scientific Procurement


Expanding CRTh2 Antagonist SAR: Late-Stage Diversification at the Indole 4-Position

Following the template of the AZD1981 discovery program, medicinal chemistry teams can utilize (4-Bromo-1H-indol-1-yl)acetic acid as a key intermediate for installing diverse aryl, heteroaryl, amino, or cyano substituents at the 4-position via palladium-catalyzed cross-coupling [1]. This enables direct benchmarking of CRTh2 binding IC50 and ALR selectivity against the published 4-Cl and 4-Me series, with the goal of identifying a compound with improved selectivity over hALR1/2 and CYP2C9 while maintaining potent DP2 antagonism [1].

Physicochemical Property Optimization: Balancing LogD and Metabolic Stability

The compound serves as a strategic building block for programs aiming to optimize the lipophilicity/metabolic stability trade-off inherent to indole-1-acetic acid chemotypes. By coupling the 4-bromo intermediate with polar heterocycles or using it to generate 4-alkynyl derivatives, researchers can experimentally map the LogD7.4 / rat hepatocyte clearance relationship and identify a sweet spot that reduces human microsomal intrinsic clearance below the critical threshold of <30 μL/min/mg, as recommended in the AstraZeneca optimization cascade [1].

Chemical Biology Probe Synthesis: Bromine as a Photoaffinity Label Precursor

The C-Br bond in (4-Bromo-1H-indol-1-yl)acetic acid can be exploited for the synthesis of photoaffinity probes through late-stage conversion to aryl azides or direct use in low-temperature photo-crosslinking experiments. This application is particularly valuable for identifying the protein targets of indole-1-acetic acid-based CRTh2 modulators or for mapping the binding site topology of the DP2 receptor, complementing the competitive binding data from the radioligand assays described in the primary literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-1h-indol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.